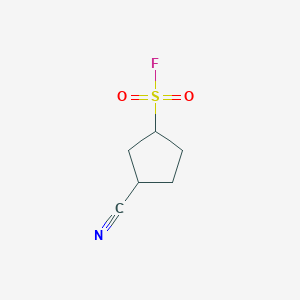

3-Cyanocyclopentane-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanocyclopentane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHPTLHPFJYXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138312-89-5 | |

| Record name | 3-cyanocyclopentane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Sulfonyl Fluorides As Privileged Chemical Motifs

Sulfonyl fluorides (R-SO₂F) have earned the status of "privileged chemical motifs" due to their unique combination of stability and reactivity. nih.govresearchgate.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis and are generally inert under physiological conditions. researchgate.netnih.gov This stability, however, is coupled with a context-specific reactivity towards certain nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and tyrosine. nih.govrsc.org This dual nature makes them exceptional tools for covalent inhibitor design and chemical biology.

The applications of sulfonyl fluorides are extensive and continue to grow, as highlighted in the following table:

| Application Area | Description | Key Advantages | Representative Amino Acid Targets |

| Medicinal Chemistry | Design of targeted covalent inhibitors for enzymes implicated in various diseases. nih.gov | High selectivity, stability in biological media, formation of stable covalent bonds. | Serine, Threonine, Lysine, Tyrosine |

| Chemical Biology | Development of activity-based probes for enzyme profiling, target identification, and validation. nih.govrsc.org | Biocompatibility, tunable reactivity, utility in complex biological systems. | Serine, Histidine, Cysteine |

| Click Chemistry (SuFEx) | Used as key electrophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry for modular synthesis. acs.orgalfa-chemistry.com | High efficiency, broad scope, formation of stable linkages. | N/A (reaction with nucleophiles like silyl (B83357) ethers) |

This privileged reactivity has led to the development of numerous sulfonyl fluoride-containing probes and drug candidates, solidifying their importance in modern chemical research. semanticscholar.org

Contextualization of Cyanoalkylsulfonyl Fluorides

The introduction of a cyano (-C≡N) group onto an alkylsulfonyl fluoride (B91410) backbone, as seen in 3-Cyanocyclopentane-1-sulfonyl fluoride, introduces additional chemical functionalities that can influence the molecule's properties and reactivity. The cyano group is a versatile functional group in organic synthesis and medicinal chemistry, known for its ability to participate in various chemical transformations and to act as a hydrogen bond acceptor.

In the context of sulfonyl fluorides, the cyano group can be envisioned to play several roles:

Synthetic Handle: The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, allowing for further derivatization and the creation of compound libraries. A relevant transformation is the reductive cyclization of cyanoalkylsulfonyl fluorides to form spirocyclic sultams, which are valuable scaffolds in drug discovery. nih.gov

Structural Element: The linear geometry of the nitrile group and its electronic properties can influence the binding of the molecule to its biological target.

The synthesis of cyanoalkylsulfonyl fluorides can be achieved through various methods, often involving the introduction of the sulfonyl fluoride moiety onto a cyano-containing scaffold or vice versa. nih.gov The cyclopentane (B165970) ring in this compound provides a rigid, three-dimensional framework, which is a desirable feature in drug design for achieving high binding affinity and selectivity.

Overview of Research Trajectories for Sulfonyl Fluoride Compounds

Strategies Involving Sulfonyl Chloride Precursors

A predominant strategy for the synthesis of 3-cyanocyclopentane-1-sulfonyl fluoride involves the initial preparation of the corresponding sulfonyl chloride, which is then converted to the sulfonyl fluoride. This two-step approach is well-established for a variety of sulfonyl fluorides.

Nucleophilic Fluoride Exchange Reactions (e.g., from 3-Cyanocyclopentane-1-sulfonyl Chloride)

The most common method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of chloride in a sulfonyl chloride precursor with a fluoride ion. nih.govrsc.org This halide exchange, or "halex" process, is an effective and widely used transformation. nih.gov For the synthesis of this compound, the corresponding 3-cyanocyclopentane-1-sulfonyl chloride is treated with a suitable fluoride source.

Potassium bifluoride (KHF₂) is a frequently employed reagent for this conversion, offering an inexpensive, stable, and industrially viable option that acts as both a nucleophile and a buffer. nih.gov The reaction is typically carried out in a solvent mixture, such as methanol (B129727) and water, at room temperature. The use of KHF₂ in an aqueous solution has been shown to be profoundly effective for converting sulfonyl chlorides to their corresponding sulfonyl fluorides, often with high yields. nih.gov For instance, the conversion of various sulfonyl chlorides to sulfonyl fluorides using a saturated KHF₂ solution has been reported to proceed to full conversion within a couple of hours. nih.gov

| Precursor | Fluorinating Agent | Solvent | Temperature | Yield |

| 3-Cyanocyclopentane-1-sulfonyl Chloride | KHF₂ | Methanol/Water | Room Temperature | High (anticipated) |

| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | KHF₂ (saturated aq. solution) | Not specified | Not specified | 100% |

In Situ Generation of Sulfonyl Chlorides and Subsequent Fluorination

In many cases, the sulfonyl chloride precursor is not isolated but is generated in situ and immediately converted to the sulfonyl fluoride in a one-pot procedure. This approach avoids the handling of potentially unstable sulfonyl chloride intermediates. A common method for generating the sulfonyl chloride in situ is through the oxidative chlorination of a corresponding thiol or disulfide precursor. nih.govresearchgate.net

For the synthesis of this compound, a suitable precursor such as 3-mercaptocyclopentanecarbonitrile would undergo oxidative chlorination. This process can be achieved using reagents like chlorine gas (Cl₂). nih.govresearchgate.net Following the formation of the sulfonyl chloride, the fluorinating agent, such as KHF₂, is added to the reaction mixture to facilitate the chloride-fluoride exchange, yielding the final sulfonyl fluoride product. This one-pot method has been successfully applied to the synthesis of various cyanoalkylsulfonyl fluorides, which are intermediates in the production of spirocyclic sultams. nih.govresearchgate.netthieme-connect.com

| Thiol/Disulfide Precursor | Oxidizing/Chlorinating Agent | Fluorinating Agent | Key Features |

| 3-Mercaptocyclopentanecarbonitrile (hypothetical) | Cl₂ | KHF₂ | One-pot procedure, avoids isolation of sulfonyl chloride |

| α-Alkylthioacetonitrile derivatives | Cl₂ | KHF₂ | Used for the synthesis of cyanoalkylsulfonyl fluoride intermediates for spirocyclic sultams |

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation methods offer a more streamlined approach to sulfonyl fluorides by forming the sulfonyl fluoride group in a single conceptual step from a suitable sulfur-containing precursor, bypassing the sulfonyl chloride intermediate.

Oxidative Fluorination Pathways from Sulfur Precursors

Oxidative fluorination involves the simultaneous oxidation of a sulfur-containing functional group and the introduction of a fluorine atom to form the sulfonyl fluoride.

From Thiols and Disulfides

A direct route to sulfonyl fluorides from thiols and disulfides involves an oxidative process in the presence of a fluoride source. For the synthesis of this compound, 3-mercaptocyclopentanecarbonitrile or its corresponding disulfide would be the starting material. The synthesis of cyanoalkylsulfonyl fluorides has been achieved through the oxidative chlorination of α-alkylthioacetonitriles with chlorine gas, followed by a reaction with potassium bifluoride (KHF₂). nih.govresearchgate.net This two-step, one-pot process effectively converts the sulfur-containing starting material into the desired sulfonyl fluoride. This methodology is particularly relevant as it has been applied to the synthesis of precursors for spirocyclic β- and γ-sultams, highlighting its utility for creating complex, sp³-enriched building blocks for drug discovery. nih.govresearchgate.netresearchgate.net

| Starting Material | Reagents | Product | Application of Product |

| α-Alkylthioacetonitrile | 1. Cl₂ (oxidative chlorination) 2. KHF₂ (fluorination) | Cyanoalkylsulfonyl fluoride | Intermediate for spirocyclic β- and γ-sultams |

| (1-Cyanocyclopentyl)methanethiol (hypothetical) | 1. Cl₂ 2. KHF₂ | (1-Cyanocyclopentyl)methanesulfonyl fluoride | Precursor for spirocyclic sultams |

From Sulfonamides

While less common for aliphatic sulfonyl fluorides, methods for the conversion of sulfonamides to sulfonyl fluorides exist, primarily for aromatic compounds. These transformations typically involve the activation of the sulfonamide, followed by nucleophilic fluorination. The development of such methods for cyano-substituted aliphatic sulfonamides could provide an alternative synthetic route.

From Sulfonates and Sulfonic Acids

The conversion of sulfonates and sulfonic acids into sulfonyl fluorides represents a common and practical approach. This transformation is typically achieved through a two-step, one-pot procedure involving an intermediate sulfonyl chloride. A prevalent method employs cyanuric chloride as a chlorinating agent to convert the sulfonate or sulfonic acid into the corresponding sulfonyl chloride. Subsequent treatment with a fluoride source, such as potassium bifluoride (KHF₂), facilitates the halogen exchange to yield the desired sulfonyl fluoride. mdpi.comrsc.org The use of a phase-transfer catalyst can be beneficial in these reactions.

While this method is broadly applicable to a range of aromatic sulfonates, its success with substrates bearing electron-withdrawing groups, such as a cyano group, can be limited under certain conditions. For instance, attempts to synthesize 3-cyano-substituted arylsulfonyl fluorides from their corresponding sulfonates have been reported to be unsuccessful, indicating that the electronic nature of the substituent can significantly influence the reaction outcome. mdpi.com

A general scheme for this transformation is presented below:

Scheme 1: General synthesis of sulfonyl fluorides from sodium sulfonates.

Table 1: Synthesis of Sulfonyl Fluorides from Sulfonates

| Starting Material | Chlorinating Agent | Fluorinating Agent | Catalyst | Product | Yield (%) | Reference |

| Sodium Alkylsulfonate | Cyanuric Chloride | KHF₂ | TBAB | Alkylsulfonyl fluoride | Moderate to Good | mdpi.comresearchgate.net |

| Sodium Arylsulfonate | Cyanuric Chloride | KHF₂ | TBAB | Arylsulfonyl fluoride | Moderate to Good | mdpi.comresearchgate.net |

| Sodium 3-Cyanobenzenesulfonate | Cyanuric Chloride | KHF₂ | TBAB | 3-Cyanobenzenesulfonyl fluoride | Not Formed | mdpi.com |

(Note: TBAB = Tetrabutylammonium bromide)

From Sulfinates

The synthesis of sulfonyl fluorides from sulfinates offers another synthetic route. This method typically involves the oxidation of the sulfinate to a sulfonyl halide, followed by fluorination.

Radical-Mediated Fluorosulfonylation Reactions

Radical-mediated reactions have emerged as powerful tools for the synthesis of sulfonyl fluorides, offering alternative pathways that often proceed under mild conditions and exhibit broad functional group tolerance.

Alkene and Alkyne Difunctionalization with FSO₂ Sources

The difunctionalization of alkenes and alkynes using a source of the fluorosulfonyl radical (FSO₂•) allows for the simultaneous introduction of the sulfonyl fluoride group and another functional group across the double or triple bond. This approach provides a direct route to complex sulfonyl fluorides from simple unsaturated precursors. rsc.orgrhhz.net

Hydrofluorosulfonylation Strategies

Hydrofluorosulfonylation involves the net addition of a hydrogen atom and a fluorosulfonyl group across an alkene or alkyne. This method is particularly useful for the synthesis of saturated and unsaturated sulfonyl fluorides from readily available starting materials. rhhz.net

Decarboxylative Fluorosulfonylethylation for Aliphatic Analogs

Decarboxylative strategies offer a convenient method for the synthesis of aliphatic sulfonyl fluorides from carboxylic acids. This approach typically involves the generation of an alkyl radical through decarboxylation, which is then trapped by a sulfonyl fluoride-containing reagent. While specific examples for cyano-substituted cyclopentane (B165970) derivatives are not prevalent, the general methodology holds promise for the synthesis of this compound from a suitable carboxylic acid precursor. nih.gov

A pertinent example in the broader context of cyanoalkylsulfonyl fluoride synthesis involves the multi-step preparation of β-cyano sulfonyl fluorides. This process begins with the mesylation of β-hydroxy nitriles. The resulting mesylate undergoes nucleophilic substitution with a thiol, such as tert-butylthiol (t-BuSH) or potassium thioacetate (B1230152) (KSAc), to introduce the sulfur atom. Subsequent oxidative chlorination with chlorine gas, followed by treatment with potassium bifluoride (KHF₂), furnishes the desired β-cyano sulfonyl fluoride. nih.gov This sequence highlights a viable, albeit indirect, pathway to functionalized alkylsulfonyl fluorides.

Table 2: General Synthetic Sequence for β-Cyano Sulfonyl Fluorides

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Mesylation of β-hydroxy nitrile | MsCl, Et₃N | β-mesyloxy nitrile |

| 2 | Nucleophilic substitution | t-BuSH or KSAc | β-alkylthio nitrile |

| 3 | Oxidative chlorination | Cl₂ | β-cyano sulfonyl chloride |

| 4 | Fluorination | KHF₂ | β-cyano sulfonyl fluoride |

(Adapted from a general procedure for the synthesis of cyanoalkylsulfonyl fluorides. nih.gov)

Catalytic Methodologies in the Synthesis of Sulfonyl Fluorides

Catalytic methods for the synthesis of sulfonyl fluorides are continuously being developed to improve efficiency, selectivity, and environmental compatibility. These methods often employ transition metal catalysts to facilitate the formation of the C-S bond or the S-F bond. For instance, copper-catalyzed fluorosulfonylation of arenediazonium salts has been reported as a practical method for the synthesis of arenesulfonyl fluorides. nih.gov While the direct application to aliphatic systems like this compound may require adaptation, these catalytic approaches represent an expanding frontier in sulfonyl fluoride synthesis.

Photoredox Catalysis

Visible-light photoredox catalysis has become a prominent strategy for the synthesis of alkylsulfonyl fluorides due to its mild reaction conditions. organic-chemistry.org This approach enables the generation of radical intermediates under gentle conditions, which can then be incorporated into complex molecular scaffolds. chemrxiv.orgrsc.org For instance, a photoredox-catalyzed method has been developed for the direct allylic C-H fluorosulfonylation of alkenes, providing access to a range of allyl sulfonyl fluorides with high regioselectivity. chemrxiv.org Mechanistic studies suggest that these reactions proceed through a photoredox pathway involving the formation of a β-cationic intermediate of the sulfonyl fluoride group, which then undergoes C-H elimination. chemrxiv.org

Another strategy involves the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones, offering a straightforward, one-step synthesis of allyl sulfonyl fluorides, which traditionally require multiple synthetic steps. rsc.org Furthermore, a metal-free, three-component photoredox-catalyzed assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts has been reported, using potassium bifluoride (KHF₂) as the fluorine source. nih.gov This method demonstrates good functional group tolerance and is applicable to late-stage drug fluorosulfonylation. nih.gov The synthesis of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols has also been achieved via photoredox catalysis, involving halogen atom transfer (XAT), subsequent SO₂ capture, and fluorination. organic-chemistry.org Such methods are scalable and represent a sustainable approach to synthesizing sulfonyl fluorides. organic-chemistry.orgnih.gov

Table 1: Overview of Photoredox-Catalyzed Synthesis of Sulfonyl Fluorides

| Starting Material | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Alkenes | Photoredox catalyst, FABI | Allyl sulfonyl fluorides | Direct allylic C-H fluorosulfonylation; mild, oxidant-free. chemrxiv.org |

| Allyl sulfones | Visible light, photocatalyst | Allyl sulfonyl fluorides | One-step radical fluorosulfonylation. rsc.org |

| Dibenzothiophenium salts | Photoredox catalyst, KHF₂ | Aryl sulfonyl fluorides | Metal-free, three-component assembly. nih.gov |

| Alkyl bromides/alcohols | Photoredox catalyst, SO₂, Fluorinating agent | Alkyl sulfonyl fluorides | Halogen atom transfer (XAT) pathway; scalable. organic-chemistry.org |

Electrocatalysis

Electrocatalysis offers a sustainable and powerful alternative for the synthesis of sulfonyl fluorides, often avoiding the need for stoichiometric chemical oxidants or reductants. Electrochemical methods have been successfully applied to the synthesis of various sulfonyl fluorides. One notable example is the electrochemical oxidative coupling of thiols and potassium fluoride, which serves as the sole fluorine source. This method provides an efficient route to sulfonyl fluorides.

The mechanism of such electrochemical transformations can involve the anodic oxidation of aryl sulfides to disulfides. conicet.gov.ar Subsequent oxidation of the disulfide can generate a radical cation, which then reacts with a fluoride source. conicet.gov.ar The detection of intermediates like sulfinyl fluoride (Ar-SOF) supports a stepwise oxidation process. conicet.gov.ar The use of radical scavengers in control experiments has confirmed the involvement of radical pathways in these electrochemical events. conicet.gov.ar These electrosynthetic strategies are part of a growing field focused on developing greener chemical processes.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Iron, Bismuth)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to complex molecules with high selectivity. Catalysts based on palladium, iron, and bismuth have been instrumental in developing synthetic routes to sulfonyl fluorides.

Palladium: Palladium-catalyzed reactions are widely used for the synthesis of sulfonyl fluorides. researchgate.net A common strategy involves the sulfonylation of aryl or heteroaryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by an in situ reaction with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.govscispace.com This one-pot method is valued for its operational simplicity and excellent functional group tolerance, allowing for its application to complex molecules, including active pharmaceutical ingredients and peptides. nih.govrsc.org Another palladium-catalyzed approach involves the insertion of sulfur dioxide to form a sulfinate, which is then trapped with an electrophilic fluorine source to yield the desired sulfonyl fluoride. researchgate.net These methods represent a significant advancement, particularly as they provide the first general route for the sulfonylation of aryl bromides. nih.gov

Iron: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for sustainable chemistry. An iron(II)-catalyzed cascade reaction has been developed for the synthesis of functionalized sulfonylated quinolino-quinazolinone alkyl nitriles. researchgate.net This three-component radical transformation involves cyanoalkylsulfonylation and cyclization, demonstrating high chemo- and regioselectivity without the need for external oxidizing or reducing agents. researchgate.net In other iron-catalyzed systems for fluoroalkylative alkylsulfonylation of alkenes, the iron catalyst acts as an electron shuttle, converting a sulfonyl-radical to the corresponding anion, which facilitates the reaction with an electrophile. nih.gov The catalytic cycle is maintained by the reduction of Fe(III) back to Fe(II). nih.gov

Bismuth: Bismuth catalysis has emerged as a novel approach for synthesizing sulfonyl fluorides under redox-neutral conditions. nih.govorganic-chemistry.org A bismuth(III)-catalyzed method converts (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. nih.govresearchgate.net The catalytic cycle involves canonical organometallic steps without changing the oxidation state of the bismuth center. nih.govresearchgate.net Key steps include the transmetalation of the boronic acid to the bismuth catalyst, followed by the insertion of SO₂ into a bismuth-carbon bond to form a bismuth sulfinate intermediate. nih.govorganic-chemistry.org This intermediate is then oxidized to generate the aryl sulfonyl fluoride. organic-chemistry.org This methodology exhibits a broad substrate scope and high functional group tolerance. nih.govresearchgate.net

Table 2: Comparison of Transition Metal Catalysts for Sulfonyl Fluoride Synthesis

| Metal Catalyst | Typical Substrates | Key Reagents | Mechanistic Feature |

|---|---|---|---|

| Palladium | Aryl/Heteroaryl bromides | DABSO (SO₂ source), NFSI (F source) | Sulfonylation followed by fluorination. nih.govscispace.com |

| Iron | Alkenes, Cycloketone oxime esters | FeCl₂, Radical precursors | Radical cascade cyanoalkylsulfonylation. researchgate.netnih.gov |

| Bismuth | (Hetero)aryl boronic acids | Bi(III) complex, SO₂, Selectfluor | Redox-neutral SO₂ insertion into Bi-C bond. nih.govorganic-chemistry.orgresearchgate.net |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, presents a valuable metal-free alternative for chemical transformations. While specific organocatalytic methods for this compound are not extensively detailed, the general principles of organocatalysis are applicable to the synthesis of related alkylsulfonyl fluorides. For example, cooperative catalysis involving N-heterocyclic carbenes (NHCs) and photoredox catalysts has been used for the 1,3-difunctionalization of aryl cyclopropanes. nih.gov In such systems, the organocatalyst can generate a key reactive intermediate, such as a ketyl radical from an acyl azolium ion, which then participates in a radical-radical cross-coupling reaction. nih.gov These strategies highlight the potential of organocatalysis to enable novel reaction pathways for constructing complex functionalized molecules under mild, metal-free conditions. nih.gov

Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the use of environmentally benign solvents, reduced waste, and energy-efficient processes.

Aqueous Reaction Media

The use of water as a reaction solvent is a key aspect of green chemistry. Several synthetic methods for sulfonyl fluorides have been adapted to function in aqueous media. For instance, a simple and mild direct chloride/fluoride exchange from sulfonyl chlorides can be performed in a biphasic mixture of potassium fluoride (KF) in water and acetone (B3395972) to produce a broad range of sulfonyl fluorides in high yields. organic-chemistry.org This method is scalable and avoids hazardous reagents often used in traditional fluorination reactions. organic-chemistry.org The presence of water has been shown to accelerate the reaction, although an excessive amount can hinder the conversion. organic-chemistry.org Additionally, visible-light-mediated methodologies for sulfonyl fluoride synthesis have been successfully carried out in aqueous mixtures at room temperature. conicet.gov.ar

Mechanochemical Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), offers a solvent-free approach to synthesis, thereby reducing waste and environmental impact. rsc.org A sustainable, mechanochemical procedure has been developed for the synthesis of sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazole (B133640) precursors. figshare.com This solvent-free transformation uses potassium bifluoride (KHF₂) as the fluorine source in a mixer mill. figshare.com The corresponding sulfonyl fluorides are formed in good to excellent yields with shorter reaction times compared to solution-based methods. figshare.com This approach is noted for its ecological advantages and simplified purification process. figshare.com Similarly, palladium-catalyzed aminosulfonylation reactions have been developed using mechanical energy to produce a wide range of sulfonamides, showcasing the broader applicability of mechanochemistry in sulfur chemistry. rsc.org

Low-Cost and Environmentally Benign Reagent Development

The synthesis of this compound and related cyanoalkylsulfonyl fluorides has seen a significant shift towards the adoption of low-cost and environmentally benign reagents. This development is driven by the increasing emphasis on sustainable chemical manufacturing, which prioritizes safety, cost-effectiveness, and minimal environmental impact. Traditional methods for the synthesis of sulfonyl fluorides often relied on hazardous and expensive reagents, prompting researchers to explore safer and more economical alternatives.

Recent advancements have focused on replacing toxic and difficult-to-handle fluorinating agents with more benign options. sciencedaily.comeurekalert.org The use of potassium fluoride (KF) and potassium bifluoride (KHF₂) has become a cornerstone of these green synthetic strategies. acs.orgrsc.org These reagents are significantly less expensive, more stable, and safer to handle compared to gaseous fluorinating agents like sulfuryl fluoride (SO₂F₂) or highly corrosive reagents like hydrogen fluoride (HF). eurekalert.orgresearchgate.net

Furthermore, the development of one-pot synthetic protocols starting from readily available and inexpensive precursors such as sulfonates or sulfonic acids represents a significant step forward. rsc.org These methods often utilize mild reaction conditions and readily available reagents, contributing to both the economic and environmental viability of the synthesis. rsc.org The use of phase transfer catalysts in these reactions can further enhance efficiency under milder conditions. rsc.org

Electrochemical methods have also emerged as a powerful tool for the environmentally friendly synthesis of sulfonyl fluorides. researchgate.net These techniques can obviate the need for chemical oxidants, which often produce stoichiometric amounts of waste. By using electricity as a "reagent," these methods align well with the principles of green chemistry.

A notable development is a novel green chemistry approach that utilizes the reaction of thiols and disulfides with SHC5 and potassium fluoride to produce sulfonyl fluorides. sciencedaily.comosaka-u.ac.jp This process is lauded for its safety, cost-effectiveness, and minimal environmental footprint, as it generates only non-toxic sodium and potassium salts as by-products. sciencedaily.comeurekalert.orgosaka-u.ac.jp This method is scalable and employs a simple protocol, making it a strong candidate for industrial applications. sciencedaily.comeurekalert.orgosaka-u.ac.jp

These innovative approaches collectively contribute to making the synthesis of this compound and other cyanoalkylsulfonyl fluorides more sustainable and economically feasible.

Detailed Research Findings

Recent research has focused on optimizing reaction conditions and reagent choices to improve the yield, safety, and cost-effectiveness of sulfonyl fluoride synthesis. One facile and efficient method involves the one-pot conversion of abundant and inexpensive sulfonates or sulfonic acids into sulfonyl fluorides. rsc.org This protocol is characterized by its mild reaction conditions and the use of readily available reagents. rsc.org For instance, the transformation of sodium sulfonates to sulfonyl fluorides can be achieved using cyanuric chloride and KHF₂ in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). rsc.orgresearchgate.net For sulfonic acids, tetramethylammonium (B1211777) chloride (TMAC) has been found to be an effective catalyst for the transformation. rsc.orgresearchgate.net

Another significant advancement is the direct synthesis of sulfonyl fluorides from sulfonic acids using deoxyfluorinating reagents like Xtalfluor-E®. nih.gov This reagent is a cost-effective alternative to other similar fluorinating agents. nih.gov The process demonstrates high yields for a diverse range of aromatic sulfonic acids under mild conditions. nih.gov The reaction can be performed at room temperature in acetonitrile, offering a gentler approach compared to previously reported methods that required harsh conditions. nih.gov

The electrochemical synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as the fluoride source presents a particularly green and efficient route. researchgate.net This method avoids the use of external oxidants and catalysts, and the reaction proceeds under mild conditions, showing broad substrate scope. researchgate.net

A recently developed method highlights the reaction of thiols or disulfides with SHC5® and KF, which is presented as a safe, low-cost, and environmentally friendly process. sciencedaily.comeurekalert.orgosaka-u.ac.jp This reaction produces only non-toxic salt by-products, aligning with the goals of sustainable chemistry. sciencedaily.comeurekalert.orgosaka-u.ac.jp The simplicity of the protocol makes it suitable for large-scale production. sciencedaily.comeurekalert.orgosaka-u.ac.jp

The following interactive data tables summarize the key findings from these innovative and environmentally conscious synthetic methodologies.

Table 1: Comparison of Reagents in the Synthesis of Sulfonyl Fluorides from Sulfonic Acids

| Entry | Fluorinating Reagent | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Thionyl fluoride | - | DMF | 130 | 92 | nih.gov |

| 2 | Xtalfluor-E® | - | Acetonitrile | Room Temp | 92 | nih.gov |

| 3 | Xtalfluor-E® | Sodium fluoride | Acetonitrile | 60 | 92 | nih.gov |

Table 2: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Sodium Sulfonates

| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

| 1 | Sodium 4-methylbenzenesulfonate | TBAB (10) | 12 | 82 | rsc.orgresearchgate.net |

| 2 | Sodium 4-methoxybenzenesulfonate | TBAB (10) | 12 | 85 | rsc.orgresearchgate.net |

| 3 | Sodium 4-chlorobenzenesulfonate | TBAB (10) | 12 | 78 | rsc.orgresearchgate.net |

Table 3: Synthesis of Sulfonyl Fluorides from Thiols/Disulfides using SHC5® and KF

| Substrate | Product | Yield (%) | By-products | Reference |

| Aromatic Thiol | Aromatic Sulfonyl Fluoride | High | NaCl, KCl | sciencedaily.comosaka-u.ac.jp |

| Aliphatic Thiol | Aliphatic Sulfonyl Fluoride | High | NaCl, KCl | sciencedaily.comosaka-u.ac.jp |

| Heterocyclic Thiol | Heterocyclic Sulfonyl Fluoride | High | NaCl, KCl | sciencedaily.comosaka-u.ac.jp |

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

SuFEx is a powerful click chemistry transformation that involves the exchange of the fluoride atom on a high-valent sulfur(VI) center with an incoming nucleophile. nih.govacs.org The S(VI)-F bond is remarkably stable under many conditions, including resistance to reduction, oxidation, thermolysis, and strong acids. nih.gov However, its electrophilicity can be unlocked under specific catalytic conditions, allowing for rapid and highly selective bond formation. nih.gov This balance of stability and reactivity makes sulfonyl fluorides like this compound ideal connectors in chemical synthesis. alfa-chemistry.com

Nucleophilic Substitution at the Sulfur Center

The core of SuFEx reactivity is a nucleophilic substitution reaction at the electron-deficient sulfur(VI) center. nih.gov Sulfonyl fluorides are generally unreactive toward many nucleophiles, including water, but can be activated to react readily. nih.gov The mechanism is typically understood as an SN2-type reaction at the sulfur atom. nih.gov

Activation is often achieved using catalysts that facilitate the departure of the fluoride leaving group. Common catalysts include:

Organic superbases: Non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are effective in promoting the reaction, particularly with silylated nucleophiles. nih.gov

Bifluoride salts: Potassium bifluoride (KHF2) serves as an effective fluoride source and catalyst, mitigating side reactions that can occur with strongly basic conditions. rsc.org

Nucleophilic catalysts: Hydroxybenzotriazole (HOBt) has been shown to catalyze the substitution of sulfonyl fluorides with amines, particularly when used with a silicon co-additive. acs.org

These reactions are valued for their high yields, functional group tolerance, and often simple, water- and oxygen-friendly conditions, which are hallmarks of click chemistry.

Scope of Nucleophiles (O-nucleophiles, N-nucleophiles, C-nucleophiles)

A key advantage of SuFEx chemistry is its compatibility with a wide array of nucleophiles, allowing for the synthesis of diverse sulfonated products. The reactivity of congeners of this compound extends to oxygen-, nitrogen-, and carbon-centered nucleophiles.

O-Nucleophiles: Phenols and alcohols are classic nucleophiles for SuFEx reactions, forming stable sulfonate esters. The reaction often proceeds efficiently with silyl-protected phenols (e.g., PhOTBS) in the presence of a base catalyst like DBU. nih.gov Alkoxy anions also serve as competent O-nucleophiles. nih.gov

N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for SuFEx, yielding sulfonamides. nih.gov These reactions are robust and can tolerate a wide range of functional groups on the amine substrate, including ketones and gem-difluoro substituents. nih.gov The resulting S-N linkage is strong and stable, making this a valuable ligation strategy. nih.gov

C-Nucleophiles: The use of carbon pronucleophiles in SuFEx reactions represents a significant expansion of its synthetic utility, providing access to aryl alkyl sulfones. rsc.org While most early methods focused on organoboronic acids or organomagnesium reagents, recent advances have enabled the use of a broad range of stabilized carbanions. rsc.org Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), various carbon pronucleophiles can be coupled with sulfonyl fluorides under mild, room-temperature conditions. rsc.orgresearchgate.net

The table below summarizes the diverse scope of nucleophiles employed in SuFEx reactions.

| Nucleophile Class | Example Nucleophiles | Activating Conditions | Product |

| O-Nucleophiles | Phenols, Silyl-protected phenols, Alcohols | DBU, BEMP | Sulfonate Esters |

| N-Nucleophiles | Primary amines, Secondary amines (aliphatic, benzylic, cyclic) | Base catalysis (e.g., DBU), HOBt | Sulfonamides |

| C-Nucleophiles | Esters, Amides, Nitriles, Heteroarenes, Sulfones, Sulfoxides | LiHMDS | Sulfones |

Stereochemical Outcomes in SuFEx Reactions

When the sulfur center of a sulfonyl fluoride congener is chiral, the stereochemical outcome of the SuFEx reaction becomes a critical consideration. Research on chiral sulfonimidoyl fluorides, which also feature a stereogenic S(VI) center, has provided significant insight into this area. nih.govresearchgate.net

The nucleophilic substitution can proceed with a high degree of stereospecificity, typically with inversion of configuration at the sulfur center, consistent with an SN2-type mechanism. nih.gov However, a significant challenge is the potential for racemization caused by the released fluoride ion, which can act as a nucleophile and re-attack the sulfur center. nih.govchemrxiv.org To overcome this, reaction conditions can be optimized by using fluoride-trapping additives, such as lithium bromide (LiBr), which enables complete enantiospecificity in the reaction of chiral sulfonimidoyl fluorides with amines. rsc.org The development of stereospecific SuFEx reactions has established a valuable platform for the asymmetric synthesis of optically active S(VI)-containing molecules. researchgate.net

Radical-Mediated Transformations

While the reactivity of sulfonyl fluorides has been dominated by their use as electrophiles in SuFEx chemistry, recent discoveries have unlocked their potential as precursors to sulfur(VI) radicals. nih.govresearchgate.net This dual reactivity dramatically expands the synthetic utility of compounds like this compound.

Generation and Reactivity of Sulfur(VI) Radicals

Directly converting sulfonyl fluorides to S(VI) radicals (RSO₂•) is challenging due to the high bond dissociation energy of the S(VI)-F bond and the high reduction potentials of sulfonyl fluorides. nih.govdntb.gov.uanih.gov However, a general platform has been developed using a combination of cooperative organosuperbase activation and photoredox catalysis. nih.govresearchgate.net

A plausible mechanism involves the following steps: nih.gov

Activation: A superbase, such as DBU, performs a nucleophilic attack on the sulfonyl fluoride, displacing the fluoride anion and forming a highly active sulfonyl-DBU adduct (RSO₂[DBU]⁺).

Reduction: Under blue LED irradiation, an excited-state photoredox catalyst (e.g., Ru(bpy)₃²⁺*) reduces the activated adduct.

Fragmentation: The reduced intermediate undergoes fragmentation to release a sulfur(VI)-centered sulfonyl radical (RSO₂•).

Once generated, the sulfonyl radical is a versatile intermediate that can participate in various transformations, most notably the addition to alkenes and alkynes to form new C-S bonds. nih.govnih.gov This radical pathway allows for the synthesis of products such as vinyl sulfones with excellent E-selectivity under mild conditions. dntb.gov.uanih.gov

| Component | Role | Example |

| Sulfonyl Fluoride | Radical Precursor | Alkyl or Aryl-SO₂F |

| Organosuperbase | Activator | DBU, BTMG, MTBD |

| Photocatalyst | Reductant | Ru(bpy)₃Cl₂ |

| Light Source | Catalyst Excitation | Blue LED |

| Radical Trap | Reaction Partner | Alkenes (e.g., Styrene) |

Intramolecular Radical Cyclization Processes

The generation of sulfonyl radicals from sulfonyl fluorides opens the possibility for intramolecular radical cyclizations, a powerful strategy for constructing cyclic structures. rsc.org While intermolecular additions are more commonly documented for sulfonyl fluoride-derived radicals, the fundamental principles of radical chemistry support the viability of intramolecular processes.

If a congener of this compound were designed to contain an appropriately positioned radical acceptor, such as an alkene or alkyne, the photochemically generated sulfonyl radical could undergo an intramolecular addition. This would lead to the formation of a new ring system. Such cyclization reactions are well-established for sulfonyl radicals generated from other precursors, like sulfonyl hydrazides. rsc.org The reaction typically involves the addition of the sulfonyl radical to the unsaturated bond, forming a carbon-centered radical which is then quenched to complete the cyclization. This pathway represents a promising but less explored frontier for expanding the synthetic applications of sulfonyl fluorides in complex molecule synthesis. researchgate.netdocumentsdelivered.com

C-C Bond Formation and Ligand Incorporation

The sulfonyl fluoride group in compounds such as this compound is strongly electron-withdrawing, which significantly increases the acidity of the protons on the α-carbon (the carbon atom adjacent to the sulfonyl group). This acidifying effect allows the α-carbon to be deprotonated by a suitable base, generating a carbanion. This nucleophilic carbon center can then participate in C-C bond formation reactions with various electrophiles.

Prior work has established the utility of alkyl sulfonyl fluorides in C-C bond formation through their reaction with classical electrophiles, including alkyl halides and carbonyl compounds, in the presence of a base. This reactivity allows for the incorporation of the entire cyanocyclopentane sulfonyl fluoride scaffold into larger molecular structures, serving as a versatile building block in organic synthesis. The general mechanism involves the formation of a stabilized carbanion which then undergoes a nucleophilic attack on the electrophile, resulting in the formation of a new carbon-carbon bond and the extension of the carbon framework.

Transition Metal-Catalyzed Coupling Reactions

The sulfonyl fluoride group is known for its considerable stability, often remaining intact under conditions used for various transition-metal-catalyzed transformations. However, recent studies have shown that under specific catalytic systems, the C–SO2F unit can be activated to participate in cross-coupling reactions.

C-C Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

While transition metal-catalyzed cross-coupling reactions of alkyl sulfonyl fluorides remain a developing area, significant progress has been made with their aryl counterparts. Recent research has demonstrated that aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov In these transformations, the typically inert C–S bond is activated, leading to a desulfonative coupling where the sulfonyl fluoride group is replaced by the aryl group from the boronic acid partner. nih.gov Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C–S bond of the sulfonyl fluoride. rsc.orgnih.gov

For alkyl sulfonyl derivatives, the literature is more limited. However, there are examples where an alkylsulfonyl moiety has been utilized as a leaving group in nickel- or palladium-mediated Suzuki cross-coupling reactions. In studies involving purine (B94841) nucleosides, a 6-(3-methylbutyl)sulfonylpurine derivative successfully coupled with arylboronic acids to yield the corresponding 6-arylpurine products in good yields. nih.govresearchgate.net This demonstrates that under specific catalytic conditions, a C–S bond in an alkylsulfonyl group can be cleaved to facilitate C–C bond formation. Specific applications of this compound in Negishi or Stille couplings are not yet extensively documented in the literature.

Carbonylation Reactions

Carbonylation reactions, which involve the insertion of carbon monoxide (CO) into a chemical bond, are a powerful tool for synthesizing carbonyl-containing compounds. While palladium-catalyzed carbonylation of substrates like alkyl halides is well-established, the application of this methodology to alkyl sulfonyl fluorides is not a widely explored area. The inherent strength and stability of the C–S bond in aliphatic sulfonyl fluorides present a significant challenge for CO insertion under typical carbonylation conditions. Consequently, there is limited specific research detailing the carbonylation reactions of this compound or its direct congeners.

Cyclopropanation of Unsaturated Substrates

Alkyl sulfonyl fluorides bearing an α-cyano group, such as this compound, have proven to be effective reagents for the synthesis of functionalized cyclopropanes. This reactivity leverages the dual roles of the sulfonyl fluoride group. It acts as an acidifying group to facilitate the formation of a nucleophilic center and can also serve as an internal oxidant in certain catalytic cycles. researchgate.net

One established method is the Corey-Chaykovsky cyclopropanation, which provides access to both cis and trans configurations of cyclopropanes bearing nitrile and sulfonyl fluoride groups under mild conditions with good yields. researchgate.net

Furthermore, a palladium(II)-catalyzed cyclopropanation of unactivated alkenes has been developed using alkyl sulfonyl fluorides as ambiphilic reagents. researchgate.netresearchgate.net In this process, the sulfonyl fluoride enables both the initial carbopalladation and a subsequent oxidative addition step. This transformation shows broad compatibility with various alkyl sulfonyl fluorides, including those bearing a cyano group, and provides access to cis-substituted cyclopropanes. researchgate.net With internal alkenes, this method can form 1,2,3-trisubstituted cyclopropanes, which are often challenging to synthesize. researchgate.netresearchgate.net Mechanistic studies indicate that the turnover-limiting and diastereoselectivity-determining step is the S_N2-type oxidative addition at the C–SO2F bond. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Features | Substrate Scope | Reference |

|---|---|---|---|---|

| Corey-Chaykovsky Cyclopropanation | Sulfur Ylide | Mild conditions, good yields, provides cis and trans isomers. | α,β-unsaturated compounds | researchgate.net |

| Palladium(II)-Catalyzed Cyclopropanation | Pd(II) catalyst | Stereoselective synthesis of cis-cyclopropanes; sulfonyl fluoride acts as ambiphile. | Unactivated terminal and internal alkenes | researchgate.netresearchgate.net |

Intramolecular Cyclization Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional handle that can be transformed to participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems, particularly spirocyclic sultams.

Reductive Cyclization to Spirocyclic β- and γ-Sultams

A highly efficient, one-pot method has been developed for the synthesis of spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides. rsc.orgnih.govresearchgate.net This reaction proceeds via an intramolecular reductive cyclization. The process begins with the reduction of the nitrile group to a primary amine. This is typically achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride hexahydrate (NiCl₂·6H₂O) catalyst in methanol. nih.govresearchgate.net The newly formed amino group then undergoes a rapid intramolecular sulfonylation by attacking the electrophilic sulfur center of the sulfonyl fluoride moiety, displacing the fluoride ion and forming the cyclic sulfonamide (sultam) ring. researchgate.net

This methodology is scalable and demonstrates considerable efficiency, with reported yields ranging from 48% to 84%. nih.govresearchgate.net The position of the cyano group relative to the sulfonyl fluoride determines the size of the resulting sultam ring. α-Cyano sulfonyl fluorides cyclize to form the more strained four-membered spirocyclic β-sultams, while β-cyano sulfonyl fluorides (the class to which this compound belongs if the sulfonyl fluoride is at the 1-position and the cyano group is on an adjacent carbon side chain) would lead to five-membered γ-sultams. For a compound like this compound, reduction and cyclization would lead to a spirocyclic γ-sultam fused to the cyclopentane ring. researchgate.net These spirocyclic sultams are valuable sp³-enriched building blocks for drug discovery programs. rsc.orgnih.gov

| Starting Material Type | Reagents and Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| α-Cyanoalkylsulfonyl Fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic β-Sultam | 48–53% | researchgate.net |

| β-Cyanoalkylsulfonyl Fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic γ-Sultam | 61–84% | researchgate.net |

Other Intramolecular Annulation Pathways

While direct intramolecular annulation pathways involving the cyano and sulfonyl fluoride moieties of this compound are not extensively documented in readily available literature, the reactivity of related bifunctional molecules suggests potential cyclization strategies. The inherent electrophilicity of the sulfonyl fluoride group and the nucleophilic potential of the nitrile, or its derivatives, can be exploited under specific reaction conditions to construct novel heterocyclic frameworks.

One plausible, albeit hypothetical, pathway involves the reductive cyclization of the nitrile group. Reduction of the nitrile to a primary amine, followed by intramolecular nucleophilic attack on the sulfonyl fluoride, would lead to the formation of a cyclic sulfonamide. This transformation is a well-established method for the synthesis of various saturated N-heterocycles. The reaction conditions for such a process would need to be carefully selected to avoid unwanted side reactions, such as the hydrolysis of the sulfonyl fluoride.

Another potential intramolecular annulation could be initiated by the activation of the nitrile group. For instance, treatment with a strong acid could protonate the nitrile nitrogen, enhancing the electrophilicity of the carbon atom. A subsequent intramolecular attack by a transiently formed nucleophilic sulfur species, potentially generated via a concerted mechanism, could lead to a cyclized product. However, the stability of the sulfonyl fluoride group under strongly acidic conditions would be a significant consideration.

Furthermore, radical-mediated cyclizations offer another avenue for intramolecular annulation. The generation of a radical at a position alpha to the cyano group, followed by attack on the sulfonyl fluoride, could theoretically lead to a cyclized product. Such radical processes are often initiated by photochemical or radical initiator-induced homolysis. The feasibility of this pathway would depend on the relative bond dissociation energies and the stability of the radical intermediates involved.

Finally, transition-metal-catalyzed reactions could also facilitate intramolecular annulation. For example, a metal catalyst could coordinate to both the nitrile and the sulfonyl fluoride, bringing them into proximity and lowering the activation energy for cyclization. This approach has been successfully employed in the synthesis of a variety of complex heterocyclic systems from bifunctional starting materials.

It is important to note that these proposed pathways are based on the known reactivity of analogous functional groups and have not been specifically reported for this compound. Experimental investigation would be required to validate these hypothetical annulation strategies.

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies are invaluable tools for elucidating the complex reaction mechanisms of sulfonyl fluorides, providing insights into transition states, reaction pathways, and the role of intermolecular forces that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reactivity of sulfonyl fluorides. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathway.

In the context of reactions involving sulfonyl fluorides, DFT calculations can be used to model various mechanistic possibilities, such as nucleophilic substitution at the sulfur atom. For instance, the reaction of a sulfonyl fluoride with a nucleophile can proceed through different mechanisms, including a direct displacement (SN2-like) pathway or a stepwise pathway involving a pentacoordinate intermediate. DFT calculations can help to distinguish between these mechanisms by locating the relevant transition states and intermediates and calculating their relative energies.

One key aspect that can be investigated using DFT is the role of the substituent on the reactivity of the sulfonyl fluoride. For this compound, DFT calculations could be employed to understand how the electron-withdrawing cyano group influences the electrophilicity of the sulfur atom and the stability of the transition states for various reactions.

The following table presents hypothetical data from DFT calculations on the reaction of a generic nucleophile with a model sulfonyl fluoride, illustrating the type of information that can be obtained from such studies.

| Parameter | SN2-like Pathway | Stepwise Pathway (Intermediate Formation) |

| Activation Energy (kcal/mol) | 25.3 | 18.7 |

| Transition State Geometry | Trigonal bipyramidal | - |

| Intermediate Geometry | - | Trigonal bipyramidal |

| Reaction Enthalpy (kcal/mol) | -15.8 | -15.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

These calculations can also be extended to investigate more complex reactions, such as intramolecular annulations, providing a detailed picture of the reaction mechanism at the molecular level.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Sulfonylation Mechanisms

While DFT is well-suited for studying reactions in the gas phase or with implicit solvent models, many reactions of biological or synthetic importance occur in complex environments, such as in the active site of an enzyme or in a structured solvent. In these cases, a full quantum mechanical treatment of the entire system is computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution to this problem by treating a small, chemically active part of the system with a high-level QM method (like DFT), while the rest of the system is described by a more computationally efficient MM force field. nih.gov

For sulfonylation reactions, particularly those catalyzed by enzymes, QM/MM simulations can provide crucial insights into the catalytic mechanism. researchgate.netresearchgate.net For example, a QM/MM study could be used to model the interaction of this compound with the active site of a target protein. The QM region would typically include the sulfonyl fluoride moiety and key amino acid residues involved in catalysis, while the rest of the protein and the surrounding solvent would be treated with MM.

Such simulations can reveal the role of specific amino acid residues in stabilizing the transition state, for instance, through hydrogen bonding or electrostatic interactions. researchgate.net They can also be used to calculate the free energy profile of the reaction, providing a quantitative measure of the catalytic effect of the enzyme. The combination of QM/MM with molecular dynamics simulations allows for the exploration of the conformational landscape of the system and the identification of catalytically relevant conformations. mdpi.com

The following table provides a hypothetical example of the kind of data that could be generated from a QM/MM study of an enzymatic sulfonylation reaction.

| System | Activation Free Energy (kcal/mol) | Key Interacting Residues |

| Uncatalyzed Reaction (in water) | 35.2 | - |

| Enzyme-Catalyzed Reaction | 15.8 | Lys72, Asp166, Asn171 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Role of Electrostatics and Hydrogen Bonding in Reactivity

Electrostatic interactions and hydrogen bonding play a critical role in modulating the reactivity of sulfonyl fluorides. nih.gov The highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group create a significant dipole moment, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Hydrogen bond donors in the reaction medium or within a catalyst's active site can interact with the fluorine and oxygen atoms of the sulfonyl fluoride. This interaction can polarize the S-F and S=O bonds, further increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. Conversely, in the absence of such interactions, the sulfonyl fluoride may be less reactive.

Computational studies, particularly those employing methods that can accurately describe non-covalent interactions, are essential for quantifying the role of electrostatics and hydrogen bonding. For instance, analysis of the electrostatic potential surface of this compound can reveal regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. Molecular dynamics simulations can be used to study the hydrogen bonding network around the sulfonyl fluoride in different solvents and to understand how these interactions evolve along a reaction coordinate.

The following table summarizes the potential effects of electrostatics and hydrogen bonding on the reactivity of a generic sulfonyl fluoride.

| Interaction | Effect on Reactivity |

| Solvent Polarity | Stabilization of polar ground and transition states |

| Hydrogen Bond Donors | Increased electrophilicity of the sulfur atom |

| Hydrogen Bond Acceptors | Potential for stabilization of charged intermediates |

Advanced Applications and Derivatization Strategies for 3 Cyanocyclopentane 1 Sulfonyl Fluoride and Analogous Compounds

Role as Versatile Building Blocks in Organic Synthesis

The inherent stability of the sulfur-fluorine bond in alkylsulfonyl fluorides like 3-Cyanocyclopentane-1-sulfonyl fluoride (B91410) provides a significant advantage over more reactive sulfonyl halides, such as sulfonyl chlorides. mdpi.com This stability allows for greater functional group tolerance and controlled reactivity, making these compounds versatile precursors for a range of important chemical structures.

The primary synthetic application of sulfonyl fluorides is the preparation of sulfonamides, a critical functional group in a vast number of pharmaceuticals. While highly stable under many conditions, the electrophilicity of the sulfur atom in a sulfonyl fluoride can be "unlocked" to react efficiently with amines. This transformation typically requires activation, often with a Lewis acid, to facilitate the displacement of the fluoride ion. This controlled reactivity allows for the chemoselective formation of sulfonamides even in the presence of other nucleophiles.

In contrast, the conversion of sulfonyl fluorides to sulfonate esters (from alcohols) or sulfones (from carbon nucleophiles) is less common. The high thermodynamic stability of the S-F bond makes it resistant to cleavage by less potent nucleophiles like alcohols, often requiring harsher reaction conditions. sigmaaldrich.com This differential reactivity underscores the utility of sulfonyl fluorides as chemoselective precursors for sulfonamides.

| Product Class | Nucleophile | Typical Reaction Conditions | Reactivity Notes |

| Sulfonamides | Primary & Secondary Amines | Lewis acid catalyst (e.g., Ca(NTf₂)₂) in a suitable solvent (e.g., t-amyl alcohol) at elevated temperatures. | Highly efficient and chemoselective. The robust nature of the sulfonyl fluoride allows for its use in complex molecular scaffolds. |

| Sulfonate Esters | Alcohols | Generally unfavorable due to the high stability of the S-F bond and lower nucleophilicity of alcohols compared to amines. | Reaction is not a common application for sulfonyl fluorides; sulfonyl chlorides are typically preferred precursors. |

| Sulfones | Carbon Nucleophiles (e.g., Grignard reagents) | Generally unfavorable due to the high stability of the S-F bond. | Not a standard synthetic route from sulfonyl fluorides; other precursors like sulfinates are more common. |

A key advantage of the sulfonyl fluoride group is its robustness, which allows it to be carried through multiple synthetic steps. mdpi.com This stability makes it an excellent functional handle for late-stage functionalization (LSF), a strategy that aims to modify complex molecules at a late point in their synthesis to rapidly generate analogs. rsc.orgnih.gov For a molecule like 3-Cyanocyclopentane-1-sulfonyl fluoride, the nitrile group or other positions on the cyclopentane (B165970) ring could be chemically modified using a variety of reactions without disturbing the sulfonyl fluoride moiety. This enables the creation of a library of diverse and complex derivatives that retain the sulfonyl fluoride "warhead" for subsequent applications in chemical biology. The synthesis of complex sulfonyl fluorides is often achieved by preparing the corresponding sulfonic acids or their salts and then converting them to the sulfonyl fluoride in a final step, a testament to the group's utility as a stable endpoint. rsc.orgresearchgate.netnih.gov

Chemical Biology Applications as Covalent Probes

The unique balance of stability and latent reactivity makes sulfonyl fluorides, including aliphatic variants like this compound, powerful tools for chemical biology. rsc.orgrsc.org They function as covalent probes that can be used to label, identify, and study proteins within their native biological environment.

Sulfonyl fluorides are capable of forming stable covalent bonds with a variety of nucleophilic amino acid side chains through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. sigmaaldrich.comnih.gov Unlike other electrophiles that might be limited to targeting cysteine, the sulfonyl fluoride group can react with the hydroxyl groups of serine, threonine, and tyrosine; the amine groups of lysine; and the imidazole (B134444) ring of histidine. rsc.orgrsc.orgenamine.netresearchgate.net This reactivity is highly context-dependent, meaning the specific protein environment and the proximity of the nucleophilic residue are critical for the reaction to occur. rsc.org This selectivity allows for the precise targeting of specific residues within a protein's binding site. acs.org

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Selected References |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | nih.govnih.govacs.org |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | acs.orgnih.govnih.govpnas.org |

| Lysine (Lys) | Epsilon-Amine (-NH₂) | Sulfonamide | acs.orgucsf.edu |

| Histidine (His) | Imidazole Ring | Imidazole-Sulfonamide | rsc.orgnih.govacs.org |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | rsc.orgrsc.orgrsc.org |

| Arginine (Arg) | Guanidinium Group | (Less common, but reported) | nih.govenamine.netnih.gov |

Activity-based protein profiling (ABPP) utilizes reactive chemical probes to assess the functional status of entire enzyme families. Sulfonyl fluorides are frequently used as the electrophilic "warhead" in activity-based probes (ABPs), particularly for serine proteases and other serine hydrolases. nih.govnih.govnih.govox.ac.uk An ABP based on a this compound scaffold would be designed to mimic a natural substrate of a target enzyme. Upon binding to the active site, the sulfonyl fluoride group is positioned to react with a nucleophilic residue (often a catalytic serine), leading to irreversible covalent modification and inhibition of the enzyme. nih.govacs.org By incorporating a reporter tag, such as an alkyne or azide (B81097) for click chemistry, these probes allow for the selective detection and enrichment of active enzymes from complex biological samples. nih.gov

A major challenge in drug discovery is identifying the specific protein target of a compound discovered through phenotypic screening. Covalent probes equipped with a sulfonyl fluoride warhead are invaluable for this purpose. nih.govplu.mx The typical workflow involves treating a cellular lysate or intact cells with an alkyne-tagged probe analogous to this compound. acs.org The probe will covalently label its protein targets. After cell lysis, the probe-labeled proteins are conjugated to a biotin (B1667282) tag via click chemistry. The biotinylated proteins can then be enriched using streptavidin beads, separated from unlabeled proteins, and subsequently identified using mass spectrometry-based proteomics. nih.govox.ac.uknih.gov This powerful technique allows for the unbiased identification of protein targets in a complex proteome, providing crucial validation for drug development programs. nih.govplu.mx

Applications in Polymer Science and Materials Synthesis

The unique reactivity of the sulfonyl fluoride moiety, particularly its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has positioned it as a valuable functional group in polymer science. This has led to significant advancements in both the synthesis of novel polymers and the modification of existing ones.

Synthesis of Polymers Bearing Sulfonyl Linkages

The advent of SuFEx click chemistry has provided a highly efficient and reliable method for the synthesis of polymers containing sulfonyl linkages, such as polysulfates and polysulfonates. lbl.govccspublishing.org.cn This approach offers a significant advantage over traditional methods, which often lack scalability and reliability for industrial applications. lbl.gov The SuFEx reaction typically involves the polycondensation of monomers containing sulfonyl fluoride groups with other suitable co-monomers, such as aromatic bis(silyl ethers). rsc.orgrsc.org

The stability of the S(VI)-F bond under most conditions, coupled with its specific reactivity towards certain nucleophiles when activated, allows for the controlled formation of strong S(VI)-O or S(VI)-N linkages within the polymer backbone. rsc.orgrsc.org This has enabled the creation of long chains of linked sulfur-containing molecules, leading to materials with excellent mechanical properties and high chemical stability, which are desirable for engineering polymers. lbl.govrsc.org For instance, the reaction between bisphenols and sulfuryl fluoride (SO₂F₂) can generate polysulfates, which are seen as potential competitors to polycarbonates used in everyday products. lbl.govrsc.org

Key monomers and building blocks utilized in these polymerizations include:

Sulfuryl fluoride (SO₂F₂) : A readily available gas that serves as a connective hub for creating diaryl sulfate (B86663) links. rsc.orgnih.gov

Ethenesulfonyl fluoride (ESF) : Another important hub for SuFEx reactions in polymer synthesis. rsc.org

Bisphenols : React with sulfonyl fluorides to form the polymer backbone. lbl.govrsc.org

Aromatic bis(silyl ethers) : Used as co-monomers in polycondensation reactions with bis(sulfonyl fluorides). rsc.org

The catalysts employed in these polymerizations play a crucial role in the reaction efficiency. Bifluoride salts have been identified as effective catalysts that can significantly speed up the SuFEx reaction, achieving high conversion rates in a short amount of time. lbl.gov

The table below summarizes some of the key components and resulting polymers in SuFEx-based polymerization.

| Monomer/Hub | Co-monomer | Resulting Polymer Linkage | Polymer Type |

| Sulfuryl fluoride (SO₂F₂) | Bisphenols / Aromatic bis(silyl ethers) | Sulfate (-O-SO₂-O-) | Polysulfate |

| Ethenesulfonyl fluoride (ESF) | Amines/Anilines, Bisphenol ethers | Sulfonate (-SO₂-) | Polysulfonate |

| Bis(sulfonyl fluorides) | Aromatic bis(silyl ethers) | Sulfonate (-SO₂-) | Polysulfonate |

Post-Polymerization Modification Strategies

The sulfonyl fluoride group serves as a versatile handle for the post-polymerization modification of polymers, enabling the introduction of a wide array of functionalities. digitellinc.comacs.orgresearchgate.net This is largely attributed to the orthogonal reactivity of the SuFEx reaction, which allows for selective modification without interfering with other functional groups present in the polymer. rsc.orgacs.org

One common strategy involves the synthesis of polymers with pendant sulfonyl fluoride groups. These reactive sites can then be targeted with various nucleophiles to attach different molecules. For example, polymers derived from the ring-opening metathesis polymerization (ROMP) of a sulfonyl fluoride-containing norbornene derivative can be subsequently modified via SuFEx reactions with silyl (B83357) ethers, leading to quantitative conversion. digitellinc.com This approach has been successfully applied to polymer brushes, where surface-derivatization is achieved through the post-polymerization modification of sulfonyl fluoride-containing brushes. acs.org

The SuFEx reaction's compatibility with other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for multiple, orthogonal functionalizations of a single polymer backbone. acs.org For instance, copolymers containing both fluorosulfate (B1228806) and azide side chains can be sequentially and selectively modified with fluorescent dyes bearing the appropriate complementary functional groups. acs.org

Key aspects of post-polymerization modification using sulfonyl fluorides include:

Orthogonality : The SuFEx reaction is selective and does not interfere with other common functional groups, allowing for precise chemical modifications. rsc.org

Efficiency : The reactions often proceed with high conversion rates under mild conditions. digitellinc.com

Versatility : A wide range of molecules can be introduced by reacting the sulfonyl fluoride groups with corresponding nucleophiles like silyl ethers, amines, and alcohols. rsc.org

Radiochemistry and Isotopic Labeling Applications

The unique properties of the sulfonyl fluoride group have also been exploited in the field of radiochemistry, particularly for the development of positron emission tomography (PET) tracers. The ability to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules via the S-¹⁸F bond has opened new avenues for molecular imaging. acs.orgsemanticscholar.org

¹⁸F Radiolabeling Strategies

Sulfonyl fluorides are valuable precursors for the synthesis of ¹⁸F-labeled compounds. ccspublishing.org.cnresearchgate.net One of the primary methods for introducing ¹⁸F into a molecule via a sulfonyl fluoride is through nucleophilic substitution of a sulfonyl chloride precursor with [¹⁸F]fluoride. nih.gov This reaction can often be performed under mild, aqueous conditions, which is advantageous when working with sensitive biomolecules. nih.gov

The development of ¹⁸F-labeled sulfonyl fluoride prosthetic groups, or synthons, has been a significant advancement. nih.gov These are small, reactive molecules that are first radiolabeled with ¹⁸F and then conjugated to a larger target molecule, such as a peptide or protein. nih.govnih.gov This indirect labeling strategy is often necessary when direct fluorination of the target molecule is not feasible. For example, bifunctional aryl sulfonyl [¹⁸F]fluorides bearing groups like formyl or maleimido moieties have been developed for subsequent conjugation. nih.gov

The Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction has emerged as a highly efficient method for radiofluorination. nih.gov This technique allows for rapid labeling of aryl-fluorosulfate substrates with high radiochemical yields under mild conditions. nih.gov The ¹⁸F-for-¹⁹F isotopic exchange on a sulfonyl fluoride is another viable strategy. acs.org

Researchers have also explored the use of ¹⁸F-labeled sulfonyl fluorides as fluorinating agents themselves. For instance, [¹⁸F]PyFluor, an ¹⁸F-labeled pyridinesulfonyl fluoride, has been used for the deoxy-radiofluorination of alcohols. acs.orgfrontiersin.org

The table below outlines various ¹⁸F radiolabeling strategies involving sulfonyl fluorides.

| Strategy | Precursor | Key Features |

| Nucleophilic Substitution | Sulfonyl Chloride | Mild, aqueous conditions suitable for biomolecules. nih.gov |

| Prosthetic Group Labeling | Bifunctional Sulfonyl Chloride | Indirect labeling of complex molecules. nih.govnih.gov |

| Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | Aryl-fluorosulfate | Ultra-fast reaction times and high radiochemical yields. nih.gov |

| Isotopic Exchange | Sulfonyl Fluoride | ¹⁸F-for-¹⁹F exchange. acs.org |

| Deoxy-radiofluorination Agent | Alcohol | Using an ¹⁸F-labeled sulfonyl fluoride like [¹⁸F]PyFluor. acs.orgfrontiersin.org |

Development of Radiotracers for Research Purposes

The development of ¹⁸F-labeled radiotracers is crucial for PET imaging, a non-invasive technique used to visualize and quantify biological processes in vivo. informahealthcare.com Sulfonyl fluoride chemistry has contributed to the creation of novel PET tracers for various research applications. acs.orgacs.org

One area of focus has been the design of ¹⁸F-labeled amino acid tracers. acs.orgnih.gov These tracers can be used to study amino acid transport and metabolism, which are often altered in diseases like cancer. By introducing a sulfonyl ¹⁸F-fluoride group onto amino acids such as glutamine, arginine, and tyrosine, researchers have developed new PET probes. acs.orgnih.gov For example, [¹⁸F]FSY-OSO₂F, a tyrosine-based tracer, has shown promise in visualizing subcutaneous tumors with high contrast in preclinical studies. acs.org

The stability of the S-¹⁸F bond in vivo is a critical factor for the successful application of these radiotracers. While some early ¹⁸F-labeled peptides showed evidence of defluorination, ongoing research aims to improve the metabolic stability of the sulfonyl fluoride moiety. nih.gov Factors such as steric hindrance around the sulfonyl fluoride group have been shown to influence its stability. researchgate.net

The development of tracers targeting specific biological markers, such as the fibroblast activation protein (FAP), has also been pursued using [¹⁸F]SuFEx chemistry. nih.gov This approach allows for the rapid and efficient synthesis of FAP inhibitors labeled with ¹⁸F for cancer imaging. nih.gov

Derivatization for Structural Diversity and Advanced Scaffolds

The sulfonyl fluoride group is not only a reactive handle for ligation and labeling but also a versatile functional group for chemical derivatization to create a wide range of structurally diverse molecules and advanced molecular scaffolds. rhhz.netnih.gov The ability to transform the sulfonyl fluoride into other functional groups or to use it as a building block in more complex syntheses is of significant interest in organic synthesis and medicinal chemistry. ccspublishing.org.cnresearchgate.net

A variety of synthetic methods have been developed to access sulfonyl fluorides from readily available starting materials such as thiols, disulfides, sulfonamides, and sulfonic acids. nih.govmdpi.com This accessibility allows for the incorporation of the sulfonyl fluoride moiety into a broad range of molecular architectures.